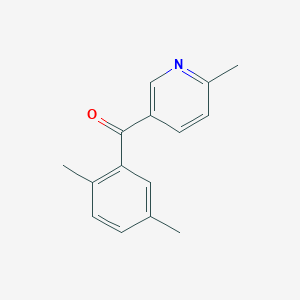

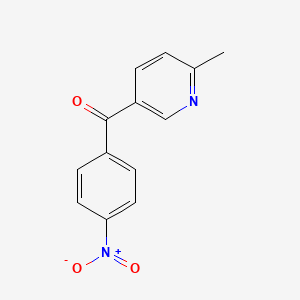

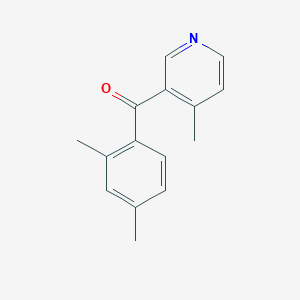

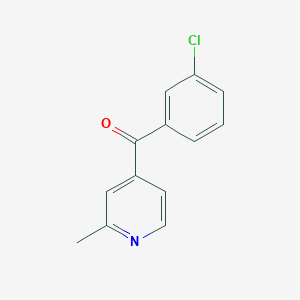

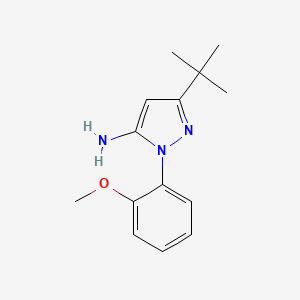

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine

Overview

Description

“5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine” seems to be a complex organic compound. The name suggests that it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also appears to have a tert-butyl group and a methoxyphenyl group attached to the pyrazole ring .

Scientific Research Applications

Neuroprotective Properties

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine has shown promise in neuroprotection. Studies have demonstrated its efficacy in preventing the fall in ATP levels caused by hypoxia in astrocytes, indicating its potential as a neuroprotective agent. This compound was particularly effective in protecting against lesions induced by S-bromo-willardiine in mouse models, suggesting its utility in addressing conditions like cerebral palsy (Largeron et al., 2001).

Antihypertensive Activity

Research has uncovered that esters of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine, when converted to methyldopa, can act as effective antihypertensive agents. This was particularly evident in studies involving spontaneously hypertensive rats, highlighting the compound's potential in managing high blood pressure (Saari et al., 1984).

Antipsoriatic Effects

Further studies have revealed the potential of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine derivatives in treating autoimmune diseases like psoriasis. Compound optimization led to the discovery of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, with significant antipsoriatic effects observed in psoriatic animal models. This highlights the compound's therapeutic potential in autoimmune conditions (Li et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine are currently unknown. This compound is a subject of ongoing research and its specific targets are yet to be identified .

Pharmacokinetics

The bioavailability of this compound, as well as its metabolic fate, distribution in the body, and routes of excretion, remain to be determined .

Result of Action

The molecular and cellular effects of 5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine’s action are currently unknown. More research is needed to understand the impact of this compound on cellular processes .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .

properties

IUPAC Name |

5-tert-butyl-2-(2-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-7-5-6-8-11(10)18-4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZNCKLMOFGREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696220 | |

| Record name | 3-tert-Butyl-1-(2-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-(2-methoxy-phenyl)-2H-pyrazol-3-ylamine | |

CAS RN |

862368-61-4 | |

| Record name | 3-tert-Butyl-1-(2-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.